

Sonepiprazole Hydrochloride: Application Notes and Protocols for Neuroscience Research

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Compound of Interest

Compound Name: Sonepiprazole hydrochloride

Cat. No.: B15620568

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Introduction

Sonepiprazole hydrochloride (also known as U-101,387 and PNU-101,387-G) is a potent and highly selective antagonist of the dopamine D4 receptor.[1][2] Its unique pharmacological profile, characterized by high affinity for the D4 receptor and negligible interaction with other dopamine receptor subtypes as well as adrenergic, serotonergic, and histaminergic receptors, establishes it as a valuable tool compound for elucidating the physiological and pathophysiological roles of the D4 receptor in the central nervous system.[2][3] While clinical trials did not demonstrate efficacy for Sonepiprazole in the treatment of schizophrenia, its selectivity makes it an excellent probe for preclinical neuroscience research.[1]

These application notes provide a summary of Sonepiprazole's pharmacological data, detailed protocols for its use in key in vitro and in vivo assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

In Vitro Pharmacology of Sonepiprazole

The following table summarizes the binding affinity and functional activity of Sonepiprazole at the dopamine D4 receptor and its selectivity over other receptors.

Receptor/Assay	Ligand/Parameter	Value	Cell Line/Tissue	Reference
Dopamine D4.2	Sonepiprazole (U-101,387)	Ki = 10 nM	Clonal cell lines	[2][3]
Dopamine D1	Sonepiprazole (U-101,387)	Ki > 2000 nM	Clonal cell lines	[3]
Dopamine D2	Sonepiprazole (U-101,387)	Ki > 2000 nM	Clonal cell lines	[3]
Dopamine D3	Sonepiprazole (U-101,387)	Ki > 2000 nM	Clonal cell lines	[3]
Serotonin Receptors (5-HT1A, 5-HT2)	Sonepiprazole (U-101,387)	Ki > 2000 nM	Clonal cell lines	[3]
Adrenergic Receptors (α 1, α 2)	Sonepiprazole (U-101,387)	Ki > 2000 nM	Clonal cell lines	[3]
Histamine Receptors	Sonepiprazole (U-101,387)	Ki > 2000 nM	Clonal cell lines	[3]
Dopamine D4.2 Functional Antagonism	Quinpirole-induced cAMP inhibition	Full antagonist	Stably transfected cells	[2][3]

In Vivo Pharmacology of Sonepiprazole

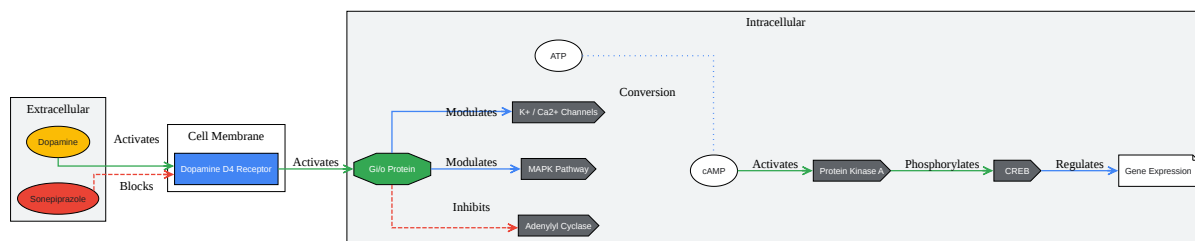
This table outlines the effects of Sonepiprazole in key preclinical models relevant to neuroscience research.

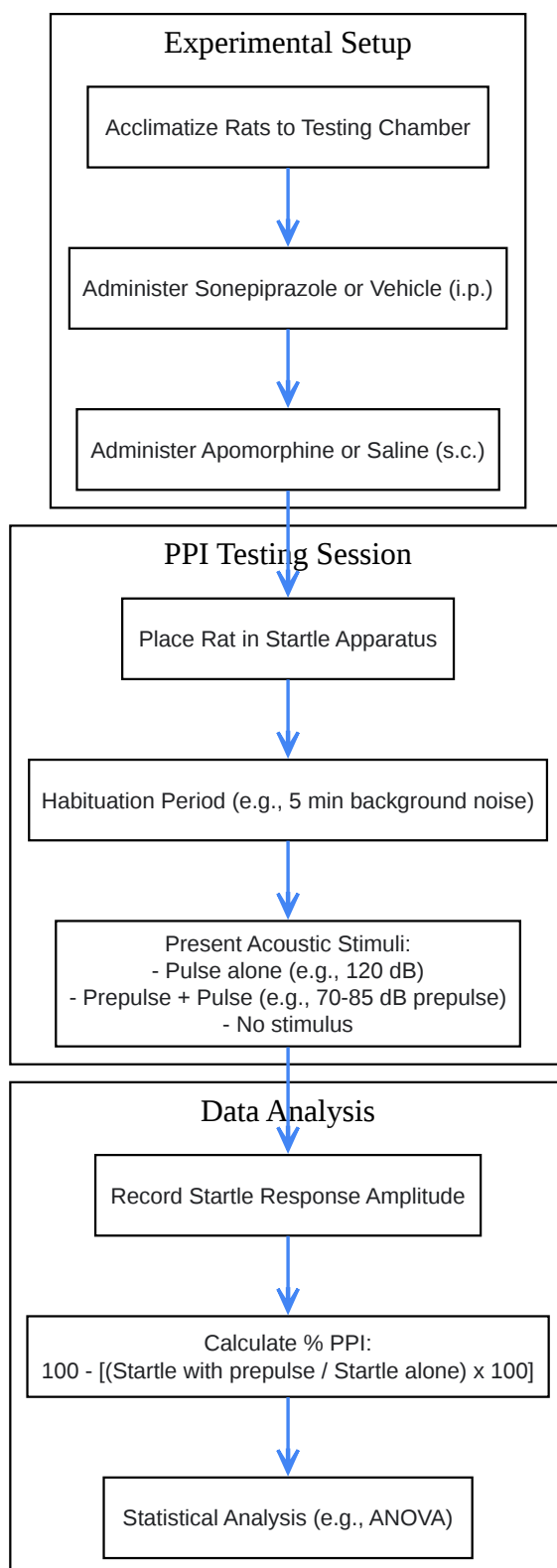
Experimental Model	Species	Effect of Sonepiprazole (Dose)	Key Finding	Reference
Apomorphine-Induced Prepulse Inhibition (PPI) Deficit	Rat	Reversal of deficit (3-30 mg/kg)	Demonstrates potential antipsychotic-like activity by modulating sensorimotor gating.	[1]
Stress-Induced Cognitive Deficit (Delayed Response Task)	Monkey	Dose-related reversal of impairment (0.1-0.8 mg/kg)	Suggests a role for D4 receptors in cognitive dysfunction under stress.	[1]
Amphetamine/Apomorphine-Induced Behavioral Effects	Animal Models	No blockade of behavioral effects	Differentiates Sonepiprazole from classical D2 receptor antagonists.	[1]
Spontaneous Locomotor Activity	Animal Models	No alteration	Indicates a lack of sedative or stimulant effects at effective doses.	[1]
Extrapyramidal and Neuroendocrine Effects	Animal Models	Lacks typical side effects	Highlights the favorable safety profile compared to non-selective antipsychotics.	[1]

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

Sonepiprazole acts as an antagonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The D4 receptor can also modulate other downstream effectors, including ion channels and MAPK pathways.





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